2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol
Description
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-methoxy-6-[(4-propan-2-ylanilino)methyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-12(2)13-7-9-15(10-8-13)18-11-14-5-4-6-16(20-3)17(14)19/h4-10,12,18-19H,11H2,1-3H3 |
InChI Key |
SJAGLVFHCJEQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol involves several steps. One common synthetic route includes the reaction of 4-isopropylaniline with formaldehyde and 2-methoxyphenol under acidic conditions. The reaction typically proceeds through a Mannich reaction mechanism, forming the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol differ primarily in substituents on the aromatic rings or the aminoalkyl chain. Below is a detailed comparison based on substituent effects, synthesis, and biological activity:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (Cl, Br, F): Enhance stability and antimicrobial activity but reduce solubility in polar solvents . Electron-Donating Groups (OCH₃, CH₃): Improve antioxidant activity by stabilizing phenolic radicals .
Synthesis Methods :
- Most analogs are synthesized via condensation reactions between 2-hydroxy-3-methoxybenzaldehyde and substituted anilines, followed by NaBH₄ reduction to stabilize the amine .
- Yields range from 72–77% , with purity >95% achievable via recrystallization .
Biological Activity :
Biological Activity
2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol, commonly referred to as a phenolic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its potential anticancer, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C17H21NO2
- Molecular Weight : 271.35 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%. The results suggest that this compound exhibits potent activity against breast cancer cell lines, particularly MCF-7 and MDA-MB-231.
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
The DPPH scavenging assay results indicate that while the compound shows strong antioxidant activity, it is slightly less effective than ascorbic acid but comparable to gallic acid.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated using various in vitro models. It has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Case Study: Inhibition of COX-2 Expression
In a study involving RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in COX-2 expression.
Table 3: COX-2 Expression Inhibition
These findings suggest that the compound may play a role in managing inflammatory conditions by modulating cytokine production.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol?
A multi-step synthesis involving reductive amination or nucleophilic substitution is typically employed. For example:
- Step 1 : React 6-methoxy-2-hydroxybenzaldehyde with 4-isopropylphenylamine in a solvent (e.g., ethanol) under reflux to form the Schiff base intermediate.
- Step 2 : Reduce the imine bond using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final product.
Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
Q. How can researchers characterize the compound’s structure and purity?
Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C6, isopropylphenyl group at C2).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 314.1885).
- HPLC : Reverse-phase C18 column with UV detection (λ = 280 nm) to assess purity (>95%). Cross-reference with PubChem data for analogous structures (e.g., 4-(2,6-dimethylphenyl)phenol InChI key validation) .
Q. What stability considerations are critical for storing and handling this compound?
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) due to phenolic OH and aromatic amine groups prone to oxidation.
- Temperature : Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products (e.g., quinone formation).
- Solubility : Prefer DMSO for stock solutions; avoid aqueous buffers at extreme pH to prevent hydrolysis .
Q. What safety protocols should be followed during experimental work?
- Toxicity : Refer to IFRA/RIFM guidelines for structurally similar methoxyphenols (e.g., 2-Methoxy-4-methylphenol), which recommend PPE (gloves, goggles) and fume hood use due to potential skin sensitization .
- Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal. Document LD₅₀ data from analogous compounds (e.g., 4-Methoxyphenol: oral rat LD₅₀ = 1,600 mg/kg) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic basis of this compound’s biological activity?
- Enzyme Assays : Test inhibition of tyrosinase or cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Cellular Models : Dose-response studies in primary hepatocytes or cancer cell lines (e.g., IC₅₀ determination via MTT assay).
- SAR Analysis : Compare with derivatives (e.g., replacing isopropyl with methyl) to identify critical functional groups .
Q. What experimental designs are suitable for studying environmental fate and degradation pathways?
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis; analyze by LC-MS for byproducts.
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., demethylation or hydroxylation products).
- Adsorption Studies : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential .
Q. How should discrepancies in experimental data (e.g., conflicting bioactivity results) be resolved?
- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., OECD guidelines).
- Batch Variability : Analyze synthetic batches via HPLC-ELSD to detect impurities (>2% may skew bioactivity).
- Statistical Models : Apply ANOVA or mixed-effects models to account for variables like cell passage number or reagent lot differences .
Q. What computational approaches can predict the compound’s interactions with biological targets?
- Docking Simulations : Use AutoDock Vina with protein structures (e.g., PDB ID: 1HCL for tyrosinase) to map binding poses.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, BBB permeability, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
